6-Methoxy-8-methylquinoline

Physicochemical profiling Drug-likeness Permeability prediction

6-Methoxy-8-methylquinoline (CAS 856088-51-2) is a disubstituted quinoline derivative bearing a methoxy group at the 6-position and a methyl group at the 8-position of the fused bicyclic ring system. This small heteroaromatic scaffold (MW 173.21 g/mol, C₁₁H₁₁NO) exhibits computed physicochemical properties including a calculated logP (XLogP3) of 2.5, zero hydrogen-bond donors, two hydrogen-bond acceptors, and a topological polar surface area (TPSA) of 22.1 Ų, positioning it as a moderately lipophilic, low-polarity building block with favorable permeability characteristics.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B11912616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-8-methylquinoline
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=CC=C2)OC
InChIInChI=1S/C11H11NO/c1-8-6-10(13-2)7-9-4-3-5-12-11(8)9/h3-7H,1-2H3
InChIKeyIXFLLXNVBFMFJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-8-methylquinoline: Core Properties and Structural Identity for Targeted Procurement


6-Methoxy-8-methylquinoline (CAS 856088-51-2) is a disubstituted quinoline derivative bearing a methoxy group at the 6-position and a methyl group at the 8-position of the fused bicyclic ring system [1]. This small heteroaromatic scaffold (MW 173.21 g/mol, C₁₁H₁₁NO) exhibits computed physicochemical properties including a calculated logP (XLogP3) of 2.5, zero hydrogen-bond donors, two hydrogen-bond acceptors, and a topological polar surface area (TPSA) of 22.1 Ų, positioning it as a moderately lipophilic, low-polarity building block with favorable permeability characteristics [1]. The compound serves as a versatile synthetic intermediate, most notably as the core substructure in the total synthesis of the antimalarial natural product microthecaline A and in patented 4-methyl-5-phenoxy-6-methoxy-8-aminoalkylaminoquinoline antimalarial agents [2][3].

Why 6-Methoxy-8-methylquinoline Cannot Be Replaced by Common Quinoline Analogs


The specific 6-methoxy-8-methyl substitution pattern is not a trivial structural variation; it directly dictates the compound's utility in key synthetic and medicinal chemistry applications. In the total synthesis of microthecaline A, the 4-bromo-6-methoxy-8-methylquinoline-3-carboxylate intermediate is essential for constructing the tetra-substituted 5,6-dihydro-4H-benzo[de]quinoline ring system—replacement with 6-methoxyquinoline (lacking the 8-methyl group) or 8-methylquinoline (lacking the 6-methoxy group) would preclude the required regioselective functionalization [1]. Similarly, the antimalarial pharmacophore described in U.S. Patent 4,431,807 requires the 6-methoxy group for blood schizonticidal activity and the 8-aminoalkylamino substituent (derived from the 8-position) for tissue schizonticidal activity; mono-substituted analogs fail to achieve this dual therapeutic profile [2]. Even a regioisomeric swap to 8-methoxy-6-methylquinoline alters biological activity, as evidenced by the distinct HIV latency reactivation properties of 8-methoxy-6-methylquinolin-4-ol (MMQO) compared to the antimalarial profile of the 6-methoxy-8-methyl scaffold [3]. Generic substitution with in-class quinoline derivatives therefore risks loss of the precise substitution-dependent reactivity and biological performance that define this compound's procurement value.

6-Methoxy-8-methylquinoline: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Mono-Substituted Quinolines

The computed logP (XLogP3) of 6-methoxy-8-methylquinoline is 2.5, which positions its lipophilicity between that of 6-methoxyquinoline (XLogP3 ~1.9) and 8-methylquinoline (XLogP3 ~2.7) [1][2]. Both 6-methoxyquinoline and 8-methylquinoline possess only one hydrogen-bond acceptor each (vs. two for the target compound), while 8-methylquinoline retains one hydrogen-bond donor (absent in the target) [2][3]. The TPSA of 22.1 Ų for 6-methoxy-8-methylquinoline is identical to that of 6-methoxyquinoline but lower than 8-methylquinoline (which carries a donor-capable nitrogen protonation site), indicating a distinct passive permeability profile [1].

Physicochemical profiling Drug-likeness Permeability prediction

Synthetic Utility: Exclusive Intermediate in Microthecaline A Total Synthesis

Ethyl 4-bromo-6-methoxy-8-methylquinoline-3-carboxylate, a derivative of 6-methoxy-8-methylquinoline, served as the starting material for the first total synthesis of racemic microthecaline A, a quinoline-serrulatane alkaloid with reported activity against Plasmodium falciparum strains 3D7 and Dd2 [1]. The 10-step synthesis proceeded in 8% overall yield from this intermediate, with the 6-methoxy-8-methyl substitution pattern being essential for the key cyclization step forming the tetra-substituted 5,6-dihydro-4H-benzo[de]quinoline core [1]. No alternative quinoline regioisomer (e.g., 8-methoxy-6-methylquinoline or 6-methoxyquinoline) has been reported to enable this transformation, underscoring the unique reactivity profile conferred by the specific 6,8-substitution geometry.

Natural product synthesis Antimalarial alkaloid Quinoline-serrulatane scaffold

Antimalarial Pharmacophore: Dual-Activity Differentiation Against Primaquine

U.S. Patent 4,431,807 discloses that 4-methyl-5-(phenoxy)-6-methoxy-8-(aminoalkylamino)quinolines, built on the 6-methoxy-8-methylquinoline core, exhibit both tissue schizonticidal (radical curative) and blood schizonticidal (suppressive) antimalarial activity with significantly better therapeutic indices than primaquine [1]. Importantly, the patent states that primaquine—the standard tissue schizonticidal drug—possesses no useful blood schizonticidal activity at tolerated dose levels, whereas the 6-methoxy-8-aminoalkylaminoquinolines provide dual activity in a single agent [1]. In contrast, the 6-aminoquinoline analogs (lacking the 4-methyl and 5-phenoxy substituents on the 6-methoxy-8-methyl core) were substantially less active than primaquine, demonstrating that the full substitution pattern, anchored by the 6-methoxy-8-methylquinoline scaffold, is critical for the superior efficacy profile [2].

Antimalarial drug discovery Tissue schizonticide Blood schizonticide

Insecticidal Structure-Activity Relationship: Methoxy Position Determines Potency Against Planthoppers

In a comparative insecticidal study against three planthopper species (Laodelphax striatellus, Nilaparvata lugens, Sogatella furcifera), 6-methoxyquinoline exhibited the highest potency among tested quinoline derivatives based on 48 h LD₅₀ values, alongside isoquinoline [1]. While 6-methoxy-8-methylquinoline itself was not tested in this study, the structure-activity data establish that the 6-methoxy group is a critical determinant of insecticidal activity, whereas the 8-methyl group (present in 8-methylquinoline and 8-hydroxy-2-methylquinoline, which showed only moderate effects) modulates potency differently [1]. The combination of 6-methoxy and 8-methyl substituents—as found in the target compound—represents a hybrid scaffold that has not yet been evaluated in insecticide screens, offering a unexplored chemotype for pest management research.

Insecticide discovery Planthopper control Quinoline SAR

6-Methoxy-8-methylquinoline: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Antimalarial Lead Optimization and Backup Compound Synthesis

Procurement of 6-methoxy-8-methylquinoline is justified for medicinal chemistry teams pursuing dual-acting (tissue + blood schizonticidal) antimalarial agents. The U.S. Patent 4,431,807 demonstrates that 4-methyl-5-phenoxy-6-methoxy-8-(aminoalkylamino)quinoline derivatives built on this scaffold achieve superior therapeutic indices compared to primaquine, which lacks blood schizonticidal activity [1]. Research groups can use the commercial 6-methoxy-8-methylquinoline as a starting material to generate focused libraries exploring 4-position, 5-position, and 8-aminoalkylamino variations, directly accessing the privileged chemotype without the need for de novo quinoline ring construction.

Natural Product Total Synthesis of Microthecaline A and Serrulatane Alkaloid Analogs

The compound serves as the essential gateway intermediate for synthesizing microthecaline A, the first natural product containing the quinoline-serrulatane scaffold with reported antiplasmodial activity against P. falciparum 3D7 and Dd2 strains [1]. The published 10-step route (8% overall yield) from ethyl 4-bromo-6-methoxy-8-methylquinoline-3-carboxylate establishes a validated synthetic path that is inaccessible from mono-substituted quinoline analogs [1]. Synthetic chemistry groups engaged in natural product synthesis or scaffold hopping around the quinoline-serrulatane framework will find this compound indispensable.

Insecticide Discovery: Unexplored 6-Methoxy-8-methyl Chemotype for Planthopper Control

Structure-activity relationship data from planthopper bioassays identify 6-methoxyquinoline as a highly potent insecticidal scaffold, while 8-methyl-substituted quinolines show differential activity profiles [1]. The hybrid 6-methoxy-8-methylquinoline scaffold, which combines both substituents, has not been evaluated in published insecticide screens, representing a novel chemotype for agricultural chemistry research [1]. Agrochemical discovery teams can procure this compound to explore the additive or synergistic effects of dual methoxy-methyl substitution on insecticidal potency and selectivity.

Chemical Biology Probe Development Using the 6-Methoxy-8-methylquinoline Scaffold

The physicochemical profile of 6-methoxy-8-methylquinoline (XLogP3 = 2.5, TPSA = 22.1 Ų, zero H-bond donors) is consistent with CNS-permeable or cell-permeable probe characteristics [1]. Combined with the demonstrated biological activity of structurally related quinoline derivatives in antimalarial [2], insecticidal [3], and HIV latency [4] contexts, the compound offers a versatile, purchasable starting point for designing activity-based probes, fluorescent ligands, or affinity chromatography reagents targeting quinoline-binding proteins.

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